

comparing the efficacy of (3r)-Abiraterone acetate vs. (3s)-Abiraterone acetate

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Compound of Interest		
Compound Name:	(3r)-Abiraterone acetate	
Cat. No.:	B15291166	Get Quote

A Comparative Analysis of (3S)-Abiraterone Acetate Efficacy

An examination of the therapeutically relevant stereoisomer of Abiraterone Acetate in the treatment of castration-resistant prostate cancer.

Introduction

Abiraterone acetate is a cornerstone in the management of advanced prostate cancer. It is the acetate prodrug of abiraterone, a potent and selective inhibitor of the enzyme CYP17A1 (17α -hydroxylase/C17,20-lyase). This enzyme is critical for androgen biosynthesis in the testes, adrenal glands, and prostate tumor tissue. By inhibiting CYP17A1, abiraterone effectively reduces the production of testosterone and other androgens that fuel prostate cancer growth.

A critical aspect of abiraterone acetate's chemical structure is its stereochemistry. The commercially available and therapeutically utilized form of abiraterone acetate possesses a specific stereoconfiguration at the 3rd position of the steroid nucleus, designated as (3S). This corresponds to the natural 3 β -hydroxyl configuration of its steroidal precursors. The alternative (3R) stereoisomer, or the 3 α -epimer, is not used in the clinically approved drug. Consequently, a direct comparative efficacy study between (3R)-Abiraterone acetate and (3S)-Abiraterone acetate is not available in published scientific literature. This guide, therefore, focuses on the extensive experimental and clinical data available for the active (3S)-Abiraterone acetate.

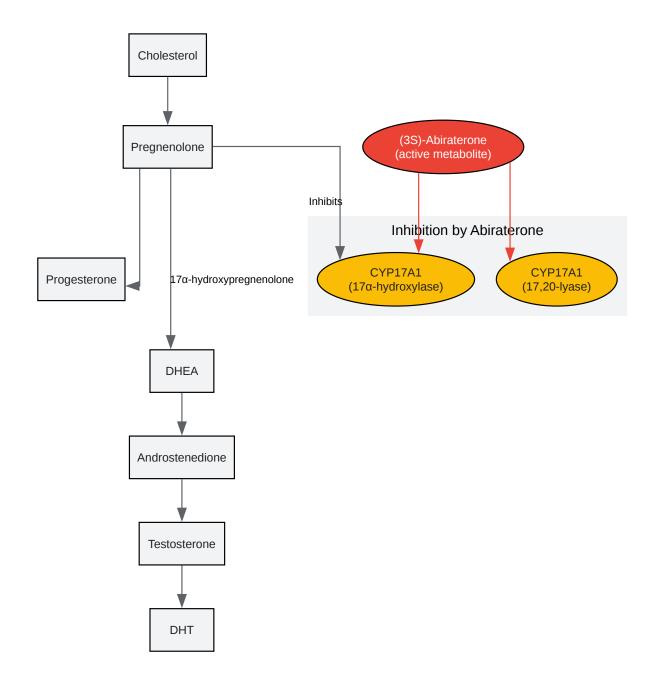




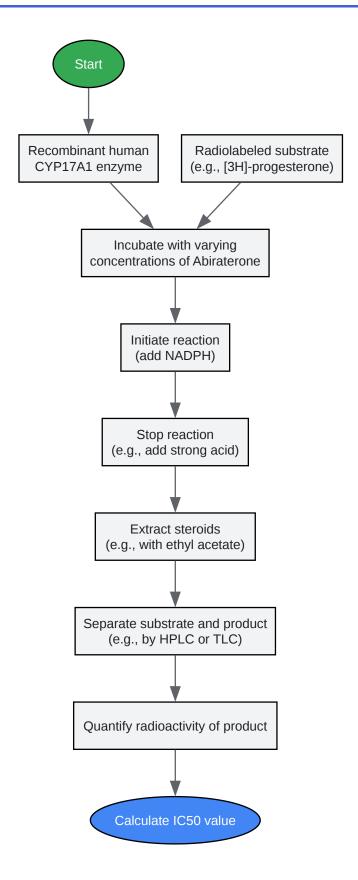
Mechanism of Action: (3S)-Abiraterone Acetate

(3S)-Abiraterone acetate is rapidly deacetylated in vivo to its active metabolite, abiraterone. Abiraterone then acts as an irreversible inhibitor of CYP17A1. The inhibition of this enzyme has a dual effect on the androgen biosynthesis pathway, blocking both the 17α -hydroxylase and the 17,20-lyase activities. This leads to a significant reduction in the synthesis of androgens, including testosterone and dihydrotestosterone (DHT).

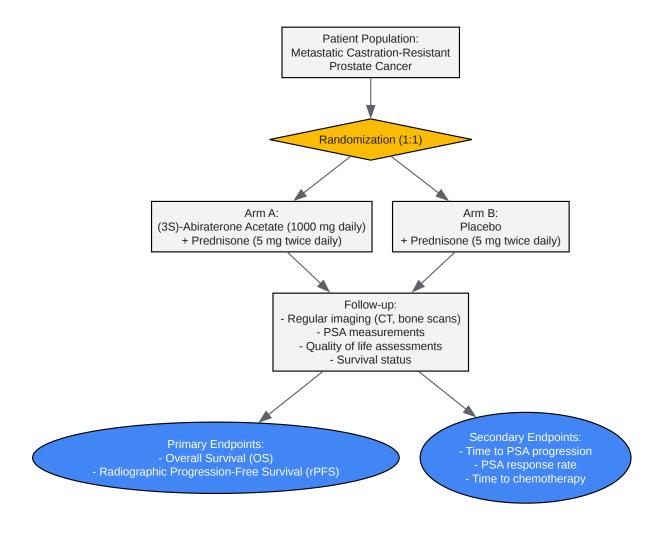












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